5-(4-chlorophenyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine
Overview
Description
5-(4-chlorophenyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. The presence of the 4-chlorophenyl and difluoromethyl groups in the structure enhances its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of aminopyrazoles with various reagents. Common synthetic routes include:
Condensation Reactions: Aminopyrazoles react with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones.
Acyclic Reagents: Reactions with acyclic reagents have been developed to efficiently produce these compounds with high yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of reactive groups linked to the ring carbon and nitrogen atoms.
Cross-Coupling Reactions: Site-selective cross-coupling reactions, such as Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling, are used to introduce different functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold.
Common Reagents and Conditions
Sonogashira Coupling: Utilizes palladium catalysts and copper co-catalysts in the presence of terminal alkynes.
Suzuki–Miyaura Coupling: Employs palladium catalysts and boronic acids.
Buchwald–Hartwig Coupling: Involves palladium catalysts and amines.
Major Products
The major products formed from these reactions include various disubstituted pyrazolo[1,5-a]pyrimidine derivatives with different functional groups, such as alkynyl, aryl, and arylamine groups .
Scientific Research Applications
5-(4-chlorophenyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit various enzymes and proteins, such as kinases and translocator proteins, which play crucial roles in cellular processes . By binding to these targets, the compound can modulate their activity and exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
Zaleplon: A sedative agent with a pyrazolo[1,5-a]pyrimidine scaffold.
Indiplon: Another sedative agent with a similar structure.
Ocinaplon: An anxiolytic agent with a pyrazolo[1,5-a]pyrimidine core.
Uniqueness
5-(4-chlorophenyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of the 4-chlorophenyl and difluoromethyl groups, which enhance its chemical stability and biological activity. These structural features distinguish it from other pyrazolo[1,5-a]pyrimidine derivatives and contribute to its diverse range of applications.
Properties
IUPAC Name |
5-(4-chlorophenyl)-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF2N3/c14-9-3-1-8(2-4-9)10-7-11(13(15)16)19-12(18-10)5-6-17-19/h1-7,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NINOWSUSZMBUSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=CC=NN3C(=C2)C(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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